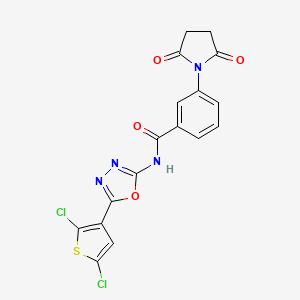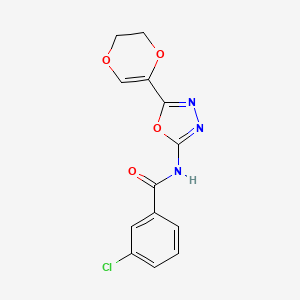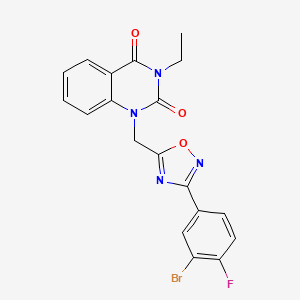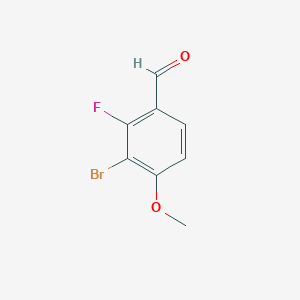
3-Bromo-2-fluoro-4-methoxybenzaldehyde
Descripción general
Descripción
3-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula BrC6H3(F)CHO . It is a fluorinated aromatic aldehyde .
Synthesis Analysis
The compound can be synthesized by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Molecular Structure Analysis
The molecular weight of this compound is 233.04 . The InChI code for the compound is 1S/C8H6BrFO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .Chemical Reactions Analysis
3-Bromo-4-methoxybenzaldehyde has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via the Mukaiyama aldol reaction . It has also been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 51-54 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
3-Bromo-2-fluoro-4-methoxybenzaldehyde is involved in various synthesis processes and chemical transformations. For instance, Wang Bao-jie (2006) reported on the simplified synthesis of a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting improvements in the synthesis method and cost reduction (Wang Bao-jie, 2006). Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process involving bromination and hydrolysis (Chen Bing-he, 2008).
Bioconversion and Fungal Metabolism
Research by H. Beck et al. (2000) utilized membrane inlet mass spectrometry to study the metabolism of halogenated compounds, including brominated and fluorinated methoxybenzaldehydes, in the fungus Bjerkandera adusta (H. Beck et al., 2000). This study provides insights into the bioconversion potential and enzymatic processes involving halogenated benzaldehydes.
Antioxidant and Anticancer Properties
Chairul Rijal et al. (2022) synthesized derivatives from halogenated vanillin, including compounds related to this compound, and evaluated their antioxidant activity (Chairul Rijal et al., 2022). N. Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes to explore their anticancer properties (N. Lawrence et al., 2003).
Pharmaceutical and Drug Development
K. Nishimura and T. Saitoh (2016) discussed the improved synthesis of a drug intermediate, using a compound related to this compound, which contributed to more efficient drug discovery processes (K. Nishimura & T. Saitoh, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the process of free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves interactions at the benzylic position . This compound can participate in free radical reactions, where it can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . It can also undergo nucleophilic substitution reactions .
Biochemical Pathways
It’s known that similar compounds can affect pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the rate of reaction can be influenced by the difference in electronegativity .
Safety and Hazards
Direcciones Futuras
3-Bromo-2-fluoro-4-methoxybenzaldehyde could potentially be used in the development of new therapeutic agents, given its role in the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .
Relevant Papers The compound has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative , the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole , and the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .
Análisis Bioquímico
Biochemical Properties
It is known that brominated and fluorinated compounds often interact with various enzymes and proteins in biochemical reactions . The exact nature of these interactions would depend on the specific context and the other molecules involved.
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Propiedades
IUPAC Name |
3-bromo-2-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZFGKYKWIWFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)

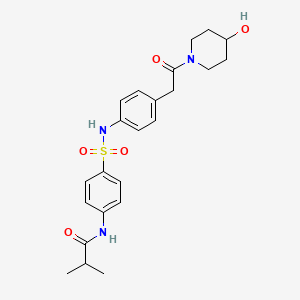
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)
![9-(furan-2-ylmethyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952175.png)
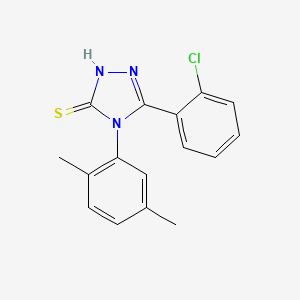
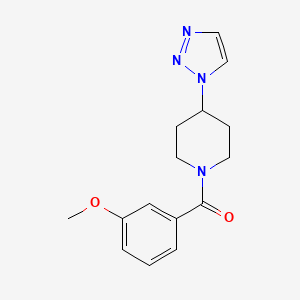
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
